![molecular formula C19H24N2O4S B426393 N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide](/img/structure/B426393.png)
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group, an ethoxyphenyl group, and a sulfonyl amide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with sec-butylamine to form the corresponding sulfonamide. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
N-sec-butyl-4-chloro-benzamide: Similar structure but with a chloro group instead of the ethoxyphenyl group.
N-butyl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide: Contains a quinoline ring and a similar sulfonyl amide linkage.
Uniqueness: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5g/mol |
IUPAC名 |
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(3)20-19(22)17-8-6-7-9-18(17)21-26(23,24)16-12-10-15(11-13-16)25-5-2/h6-14,21H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
NBVFMPOWRMVMRD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
正規SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-propyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426310.png)
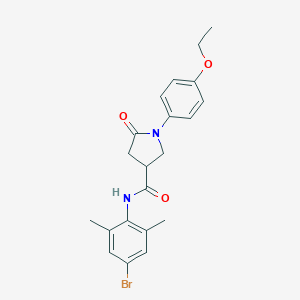
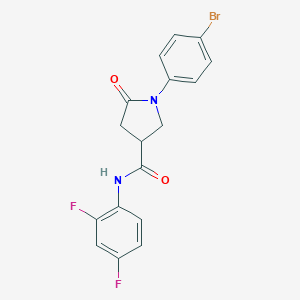
![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426313.png)
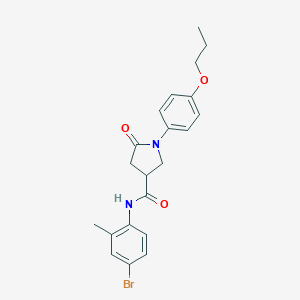
![2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426315.png)
![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B426317.png)
![N-(4-chlorobenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426320.png)
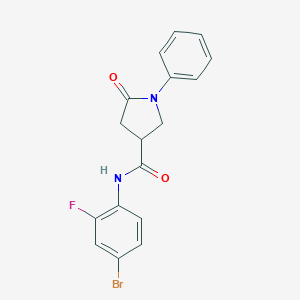
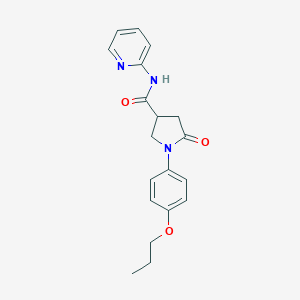
![2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426324.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B426330.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-iodophenyl)acetamide](/img/structure/B426332.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426333.png)
